5alpha-Androstan-2-one

Description

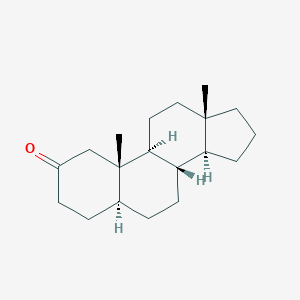

Structure

2D Structure

3D Structure

Properties

CAS No. |

1225-48-5 |

|---|---|

Molecular Formula |

C19H30O |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-2-one |

InChI |

InChI=1S/C19H30O/c1-18-10-3-4-16(18)15-8-6-13-5-7-14(20)12-19(13,2)17(15)9-11-18/h13,15-17H,3-12H2,1-2H3/t13-,15+,16+,17+,18+,19+/m1/s1 |

InChI Key |

ROVSAVJEBQAVFO-PFFQMSPKSA-N |

SMILES |

CC12CCCC1C3CCC4CCC(=O)CC4(C3CC2)C |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCC(=O)C[C@@]4([C@H]3CC2)C |

Canonical SMILES |

CC12CCCC1C3CCC4CCC(=O)CC4(C3CC2)C |

Synonyms |

5α-Androstan-2-one |

Origin of Product |

United States |

The Chemical Compound: 5α Androstan 2 One

Synthesis and Elucidation of Structure

Specific and detailed synthetic methodologies for 5α-Androstan-2-one are not extensively covered in readily accessible scientific literature. However, the synthesis of related 2-keto androstane (B1237026) compounds has been reported. For instance, the preparation of D-homo-5α-androstan-2-one has been described in the scientific literature. acs.orgacs.org It is important to note that this "D-homo" analog possesses a six-membered D-ring, a significant structural deviation from the standard five-membered ring, which impacts its chemical and biological profile. acs.orgacs.org The synthesis of other positional isomers, such as 5α-androstan-3-one and 5α-androstan-17-one, is more frequently documented. nih.govnist.gov

A general synthetic strategy for a specific keto-androstane, such as the 2-oxo derivative, would likely involve the targeted oxidation of the corresponding hydroxyl group at the C-2 position of 5α-androstan-2-ol. An alternative route could be the reduction of a corresponding enone, for example, 5α-androst-3-en-2-one. The purification of such steroid compounds typically relies on chromatographic methods. chemicalbook.com

The structural elucidation of androstane derivatives is routinely accomplished using a combination of modern spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy for both proton (¹H) and carbon-13 (¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.govresearchgate.netmdpi.com

Chemical and Physical Properties

For comparative purposes, the table below lists the properties of the parent compound, 5α-androstane, and a related isomer, 5α-androstan-17-one.

| Property | 5α-Androstane | 5α-Androstan-17-one |

| Molecular Formula | C₁₉H₃₂ | C₁₉H₃₀O |

| Molecular Weight | 260.46 g/mol | 274.44 g/mol |

| Physical State | Solid | Solid |

| Melting Point | 48-50 °C | 121-122 °C |

| Boiling Point | 370.8 °C (predicted) | 412.3 °C (predicted) |

| Solubility | Insoluble in water | Insoluble in water |

Note: Data for 5α-androstane and 5α-androstan-17-one are compiled from various chemical information sources and are presented for illustrative comparison.

Spectroscopic Data Analysis

While a complete and published set of spectroscopic data for 5α-Androstan-2-one is not available, the expected spectral features can be deduced from the analysis of structurally related androstanes.

The ¹H NMR spectrum of 5α-Androstan-2-one is anticipated to display characteristic signals for the two methyl groups at positions C-18 and C-19. The protons attached to the carbon atoms adjacent to the C-2 carbonyl group (at C-1 and C-3) would show a downfield shift due to the deshielding effect of the ketone.

In the ¹³C NMR spectrum, a key diagnostic signal would be the resonance of the carbonyl carbon (C-2), expected to appear in the range of 200-220 ppm. The presence of the ketone would also influence the chemical shifts of the other carbons in the A-ring. Definitive assignment of all proton and carbon signals would necessitate advanced two-dimensional NMR experiments, such as COSY and HSQC. researchgate.netmdpi.com

The IR spectrum of 5α-Androstan-2-one would be defined by a strong absorption band in the region of 1700-1725 cm⁻¹, which is characteristic of a ketone within a six-membered ring. The precise position of this absorption can vary depending on the solvent used for the measurement. nih.gov The spectrum would also feature C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

In the mass spectrum of 5α-Androstan-2-one, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 274.44 (for the monoisotopic mass). The fragmentation pattern would likely exhibit characteristic cleavages of the steroid ring system, which can provide valuable structural information. Gas chromatography coupled with mass spectrometry (GC-MS) is a standard analytical technique for such steroid compounds. nih.gov

Metabolic Pathways and Transformations of 5α Androstane Compounds

Metabolism of 5α-Androst-2-en-17-one (2EN)

5α-Androst-2-en-17-one (2EN) is recognized as a prohormone and has been explored for its potential as a steroidal aromatase inhibitor. dshs-koeln.de Its metabolism in the human body leads to the formation of various urinary metabolites, which are crucial for identifying its use. dshs-koeln.denih.gov

Identification and Characterization of Urinary Metabolites

Following the administration of 5α-androst-2-en-17-one, several metabolites have been identified in urine. nih.govresearchgate.net Initial studies successfully characterized three main urinary metabolites. dshs-koeln.denih.gov Subsequent and more detailed investigations, utilizing advanced techniques like hydrogen isotope ratio mass spectrometry (IRMS) combined with high-accuracy/high-resolution mass spectrometry, have identified over 15 different metabolites. dshs-koeln.denih.gov

Among the identified metabolites, the principal ones include:

2β,3α-Dihydroxy-5α-androstan-17-one : This has been identified as a major metabolite of 2EN. dshs-koeln.denih.govresearchgate.net However, its utility for routine analysis has been hindered by chromatographic challenges. dshs-koeln.denih.govresearchgate.netresearchgate.net

2α-Hydroxy-5α-androst-3-en-17-one : This is another significant metabolite identified through GC-MS and NMR analyses. researchgate.netnih.gov

3α,4β-Dihydroxy-5α-androstan-17-one : This compound is also detected as a metabolite, although typically in smaller quantities compared to the others. researchgate.netnih.govontosight.ai It is a steroidal compound with the chemical formula C19H30O3. ontosight.aicymitquimica.comchemspider.com

The identification of these metabolites is critical for understanding the metabolic fate of 2EN and for developing effective detection methods. nih.govnih.gov

Formation of 5β-Configured Steroid Metabolites from 5α-Precursors

The enzyme responsible for the conversion of Δ4-3-ketosteroids to 5β-dihydrosteroids is steroid 5β-reductase (AKR1D1). nih.govnih.govenzyme-database.org This enzyme introduces a 90° bend at the A/B ring junction, creating the characteristic cis-configuration of 5β-steroids. nih.govportlandpress.com While the direct mechanism for the conversion of a 5α-precursor to a 5β-metabolite is still under investigation, it highlights the complexity of steroid metabolism. dshs-koeln.denih.gov

Table 1: Key Urinary Metabolites of 5α-Androst-2-en-17-one

| Metabolite Name | Chemical Formula | Key Characteristics |

| 2β,3α-Dihydroxy-5α-androstan-17-one | C19H32O3 | Main metabolite, but presents chromatographic difficulties. dshs-koeln.denih.govresearchgate.net |

| 2α-Hydroxy-5α-androst-3-en-17-one | C19H28O2 | A primary metabolite identified by GC-MS and NMR. researchgate.netnih.gov |

| 3α,4β-Dihydroxy-5α-androstan-17-one | C19H30O3 | Detected in lower amounts compared to other primary metabolites. researchgate.netnih.govontosight.ai |

Enzymatic Reduction of Δ4-3-Ketosteroids to 5α-3-Ketosteroids

The conversion of Δ4-3-ketosteroids to their 5α-reduced counterparts is a pivotal step in androgen biosynthesis and metabolism. nih.gov This reaction is catalyzed by a family of enzymes known as steroid 5α-reductases. wikipedia.orgwikipedia.orgqmul.ac.uk

Role of Steroid 5α-Reductase Isoenzymes (SRD5A1, SRD5A2, SRD5A3) in Testosterone (B1683101) to Dihydrotestosterone (B1667394) Conversion

The conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), is a critical reaction mediated by steroid 5α-reductase isoenzymes. wikipedia.orgnih.govkarger.com DHT binds to the androgen receptor with a much higher affinity and slower dissociation rate than testosterone, making it the preferred ligand for androgen receptor activation in many tissues. karger.complos.orgsemanticscholar.org

There are three main isoenzymes of 5α-reductase, each encoded by a different gene:

SRD5A1 : This isoenzyme is expressed in various tissues, including the liver and skin. bioscientifica.com It plays a significant role in both androgen metabolism and bile acid biosynthesis. wikipedia.org

SRD5A2 : This is the predominant isoenzyme in male genital tissues, including the prostate. karger.combioscientifica.com Its deficiency leads to incomplete male sexual differentiation. nih.govkarger.com

SRD5A3 : This more recently identified isoenzyme is also involved in androgen metabolism and has been implicated in the conversion of polyprenol to dolichol, a process essential for protein glycosylation. wikipedia.orgresearchgate.net

These isoenzymes catalyze the irreversible reduction of the double bond at the C4-C5 position of testosterone, resulting in the formation of DHT. wikipedia.orgwikipedia.org The differential expression and regulation of these isoenzymes in various tissues contribute to the tissue-specific actions of androgens. plos.orgsemanticscholar.orgbioscientifica.com

Conversion of Androstenedione (B190577) to 5α-Androstanedione by SRD5A1

In addition to converting testosterone to DHT, steroid 5α-reductase, particularly the SRD5A1 isoenzyme, also catalyzes the conversion of androstenedione to 5α-androstanedione. wikipedia.orgmaayanlab.cloudpnas.org This reaction is a key step in an alternative pathway for DHT synthesis. pnas.orgnih.govnih.gov In certain conditions, such as castration-resistant prostate cancer, the expression of SRD5A1 is upregulated, and the dominant route for DHT synthesis bypasses testosterone, proceeding instead through the 5α-reduction of androstenedione to 5α-androstanedione. wikipedia.orgpnas.orgnih.gov 5α-androstanedione is then subsequently converted to DHT. pnas.org

Androgen Backdoor Pathway of Dihydrotestosterone Synthesis

The androgen "backdoor" pathway represents an alternative route for the synthesis of dihydrotestosterone (DHT) that bypasses the conventional intermediates, androstenedione and testosterone. wikipedia.orgwikipedia.orgnih.gov This pathway is crucial for normal male sexual development and can also be activated in certain pathological conditions. wikipedia.orgnih.gov

In the classical or "frontdoor" pathway, DHT is synthesized from testosterone via the action of 5α-reductase. wikipedia.orgnih.gov In contrast, the backdoor pathway initiates with the 5α-reduction of progesterone (B1679170) or 17α-hydroxyprogesterone (17OHP). wikipedia.orgwikipedia.org This initial 5α-reduction step is a defining feature of the backdoor pathway, whereas in the classical pathway, 5α-reduction is the final step. wikipedia.orgwikipedia.org

The key steps in the backdoor pathway can be summarized as follows:

The pathway can begin with either progesterone or 17α-hydroxyprogesterone. wikipedia.orgwikipedia.org

These precursors undergo 5α-reduction, a reaction catalyzed primarily by SRD5A1. nih.govnih.gov

The resulting 5α-reduced intermediates are then further metabolized through a series of enzymatic reactions. wikipedia.orgnih.gov

A key intermediate in the human backdoor pathway is androsterone (B159326). nih.govnih.gov

Androsterone can be converted to DHT, thus completing the synthesis of this potent androgen without going through testosterone. wikipedia.org

The backdoor pathway plays a significant role in early male sexual differentiation, contributing to the development of the male external genitalia. wikipedia.orgnih.gov It is also implicated in hyperandrogenic disorders such as congenital adrenal hyperplasia. nih.govresearchgate.net The existence of this pathway highlights the complexity and redundancy of androgen biosynthesis, ensuring adequate production of DHT for critical developmental processes. nih.govresearchgate.net

Table 2: Comparison of Classical and Backdoor Androgen Synthesis Pathways

| Feature | Classical ("Frontdoor") Pathway | Backdoor Pathway |

| Primary Precursor for DHT | Testosterone. wikipedia.orgnih.gov | Progesterone or 17α-hydroxyprogesterone. wikipedia.orgwikipedia.org |

| Timing of 5α-Reduction | Final step in DHT synthesis. wikipedia.orgwikipedia.org | First step in the pathway. wikipedia.orgwikipedia.org |

| Key Intermediates | Androstenedione, Testosterone. wikipedia.orgnih.gov | 17OH-allopregnanolone, Androsterone. nih.govwikipedia.org |

| Primary 5α-Reductase Isoenzyme | SRD5A2 in genital tissues. nih.gov | SRD5A1. nih.govnih.gov |

| Physiological Significance | Postnatal androgen effects, maintenance of male characteristics. nih.gov | Early male sexual differentiation, certain pathological states. wikipedia.orgnih.gov |

17α-Hydroxyprogesterone and Progesterone Subpathways Leading to 5α-Pregnane Intermediates

The biosynthesis of androgens can occur through alternative routes, often referred to as "backdoor pathways," which diverge from the classical pathway that proceeds via testosterone. These pathways are significant in certain physiological and pathological states. A key initial step in one such pathway is the conversion of C21 steroids, 17α-hydroxyprogesterone and progesterone, into 5α-pregnane intermediates.

The enzyme 5α-reductase (SRD5A1 and SRD5A2) catalyzes the reduction of the double bond in the A-ring of these steroid precursors. wikipedia.org 17α-hydroxyprogesterone is converted to 5α-pregnan-17α-ol-3,20-dione (also known as 17α-hydroxy-dihydroprogesterone or 17-OH-DHP). wikipedia.org This intermediate is a crucial node in the backdoor pathway leading to the formation of potent androgens. wikipedia.org Similarly, progesterone can be 5α-reduced to form 5α-pregnane-3,20-dione. innovareacademics.inoup.com

These 5α-pregnane intermediates are then further metabolized in subsequent steps of the backdoor pathway. For instance, studies in immature rat testes have shown that 5α-reduced metabolites of 17-hydroxyprogesterone are major intermediates in the formation of 5α-reduced C19 steroids. oup.com

Formation of Androsterone (3α-Hydroxy-5α-androstan-17-one) as a Metabolic Intermediate

Androsterone is an endogenous steroid hormone that is considered a metabolite of testosterone and dihydrotestosterone (DHT). wikipedia.orgebi.ac.uk It can also be formed from androstenedione through the action of 5α-reductase, which produces 5α-androstanedione, followed by the action of 3α-hydroxysteroid dehydrogenase. wikipedia.org

Significantly, androsterone is a key metabolic intermediate in the backdoor pathway of androgen synthesis. nih.govsemanticscholar.org In this pathway, 17α-hydroxyprogesterone is converted through a series of steps to 17OH-allopregnanolone (5α-pregnane-3α,17α-diol-20-one). The enzyme CYP17A1 (17α-hydroxylase/17,20-lyase) then acts on this substrate to produce androsterone. nih.govsemanticscholar.org This makes androsterone a central molecule that can be derived from both the classical and backdoor pathways, and it can be further converted to other active androgens. wikipedia.org

Biosynthesis of 5α-Androstane-3α,17β-diol (3α-diol) via Backdoor Pathways

The backdoor pathway culminates in the production of dihydrotestosterone (DHT) by circumventing testosterone as an intermediate. nih.govresearchgate.net A critical penultimate step in this pathway is the formation of 5α-androstane-3α,17β-diol (also known as 3α-diol or androstanediol). researchgate.netbioscientifica.com

Following its formation from 17OH-allopregnanolone, androsterone is converted to 3α-diol by the action of 17β-hydroxysteroid dehydrogenases (such as HSD17B3 or AKR1C3). semanticscholar.org While 3α-diol itself has weak androgenic activity, it serves as the direct precursor to DHT in peripheral tissues, where it is oxidized by retinol (B82714) dehydrogenase type 5 (RDH5). researchgate.netbioscientifica.com The synthesis of 3α-diol through this backdoor route is particularly important in fetal development and in certain endocrine disorders. bioscientifica.com

Catabolism of Dihydrotestosterone (17β-Hydroxy-5α-androstan-3-one)

Dihydrotestosterone (DHT), the most potent natural androgen, is inactivated through metabolic conversion to androstanediols. This catabolic process is primarily mediated by members of the aldo-keto reductase (AKR) superfamily, which exhibit stereospecificity in their action.

Formation of 5α-Androstane-3α,17β-diol (3α-diol) by AKR1C2

The primary enzyme responsible for the conversion of DHT to the less active 5α-androstane-3α,17β-diol (3α-diol) is AKR1C2, which functions as a 3α-hydroxysteroid dehydrogenase (3α-HSD). aacrjournals.orgoup.comsemanticscholar.org This enzymatic reaction is a critical step in regulating the intracellular concentration of DHT in androgen-sensitive tissues like the prostate. aacrjournals.orgnih.gov The catalytic efficiency of AKR1C2 favors the reduction of DHT to 3α-diol. aacrjournals.org A decrease in AKR1C2 expression has been observed in prostate cancer, leading to impaired DHT catabolism and potentially contributing to tumor progression. aacrjournals.orgnih.gov While AKR1C1 primarily catalyzes the formation of 3β-diol, it has been noted to have minor 3α-HSD activity. aacrjournals.org

Formation of 5α-Androstane-3β,17β-diol (3β-diol) by AKR1C1

The stereospecific reduction of DHT to 5α-androstane-3β,17β-diol (3β-diol) is predominantly catalyzed by the enzyme AKR1C1, which acts as a 3β-hydroxysteroid dehydrogenase (3β-HSD). aacrjournals.orgoup.com In contrast to AKR1C2, which favors the formation of the 3α-epimer, AKR1C1 is the key enzyme for the production of 3β-diol from DHT. aacrjournals.org This metabolite is considered a weak androgen. The distinct roles of AKR1C1 and AKR1C2 in producing different stereoisomers of androstanediol highlight the fine-tuned enzymatic control of androgen metabolism.

Table 1: Key Enzymes in DHT Catabolism

| Enzyme | Primary Product from DHT | Function |

|---|---|---|

| AKR1C2 | 5α-Androstane-3α,17β-diol (3α-diol) | 3α-Hydroxysteroid Dehydrogenase |

Conjugation of 5α-Androstane Metabolites

Following their formation, 5α-androstane metabolites such as androsterone and the androstanediols undergo phase II conjugation reactions, primarily glucuronidation and sulfation, to increase their water solubility and facilitate their excretion from the body. hmdb.caglowm.com

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). hmdb.cadshs-koeln.de Several UGT isoforms are involved in the conjugation of 5α-androstane metabolites, with specificity for the position of conjugation (3-OH or 17-OH) and the stereochemistry of the steroid backbone. dshs-koeln.de The UGT2B subfamily, including UGT2B7, UGT2B15, and UGT2B17, plays a significant role in androgen glucuronidation. dshs-koeln.de For example, UGT2B7 conjugates at the 3-OH position, preferring the 5α-configuration, while UGT2B15 and UGT2B17 can conjugate at the 17-OH position. dshs-koeln.de Androsterone glucuronide is a major urinary metabolite. hmdb.ca

In addition to glucuronidation, sulfation is another important conjugation pathway for these metabolites. glowm.com These conjugated steroids are biologically inactive and are eliminated from the body, primarily in the urine. hmdb.caglowm.com

Table 2: UGT Isoform Specificity in 5α-Androstane Metabolite Conjugation

| UGT Isoform | Substrate(s) | Position of Glucuronidation |

|---|---|---|

| UGT2B7 | Androsterone, 5α-diol | 3-OH |

| UGT2B15 | 5α-diol | 17-OH |

| UGT2B17 | Androsterone, 5α-diol | 3-OH and 17-OH |

| UGT1A3, UGT1A4 | Androsterone, Etiocholanolone, 5α-diol, 5β-diol | Low activity |

| UGT2A1, UGT2A2 | Androsterone, Etiocholanolone, 5α-diol, 5β-diol | Varied stereo- and regioselectivity |

Data derived from a study on the glucuronidation of various androstane (B1237026) steroids. dshs-koeln.de

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 17α-Hydroxyprogesterone | 17-OHP |

| 5α-Androstane-3α,17β-diol | 3α-diol, Androstanediol |

| 5α-Androstane-3β,17β-diol | 3β-diol |

| 5α-Androstanedione | |

| 5α-Pregnane-17α-ol-3,20-dione | 17-OH-DHP |

| 5α-Pregnane-3,20-dione | |

| 5α-Pregnane-3α,17α-diol-20-one | 17OH-allopregnanolone, 5α-pdiol |

| Androsterone | |

| Dihydrotestosterone | DHT |

| Progesterone |

Glucuronidation of 5α-Androstan-17β-ol-3-one

Glucuronidation is a major pathway in the metabolism and elimination of androgens. nih.gov This process involves the covalent attachment of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the steroid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov This conjugation significantly increases the polarity and water solubility of the steroid, facilitating its excretion in bile and urine. hmdb.ca 5α-Androstan-17β-ol-3-one, also known as dihydrotestosterone (DHT), and its metabolites are key substrates for various UGT isoforms. nih.govlgcstandards.com

The glucuronidation of 5α-androstane steroids is characterized by significant stereo- and regioselectivity among different UGT enzymes. nih.gov The primary sites for glucuronidation on androstane diols are the 3-hydroxyl (3-OH) and 17-hydroxyl (17-OH) positions. Human UGT enzymes from the UGT2B subfamily, particularly UGT2B7, UGT2B15, and UGT2B17, are primarily responsible for androgen glucuronidation. nih.gov

Research using recombinant human UGTs has elucidated the specific roles of these enzymes:

UGT2B15 is highly selective for the 17β-hydroxyl group of DHT and 5α-androstane-3α,17β-diol. nih.govnih.gov It does not conjugate the 3-OH position of the androgens studied. nih.gov

UGT2B17 can conjugate both the 3-OH and 17-OH positions. It readily glucuronidates androsterone at the 3-OH position but shows a high preference for the 17-OH position in diol metabolites. nih.govnih.gov

UGT2B7 exclusively conjugates the 3-OH position of androgens like androsterone and 5α-androstane-3α,17β-diol and does not react with the 17-OH group. nih.govnih.gov

UGT1A family enzymes generally show low activity towards these androgens, although UGT1A4 can catalyze the glucuronidation of androsterone and 5α-diol at low rates. nih.gov Interestingly, only UGT1A8 has been shown to be capable of producing a diglucuronide form of DHT, where a second glucuronic acid molecule is attached to the first. ebi.ac.uk

Sulfation of Androstane Metabolites

Sulfation is another critical conjugation reaction in steroid metabolism, catalyzed by sulfotransferase (SULT) enzymes. ontosight.ai This process involves the transfer of a sulfonate group to a hydroxyl group on the steroid skeleton, forming a steroid sulfate (B86663). hmdb.cahmdb.caiarc.fr Like glucuronides, steroid sulfates have increased water solubility, which aids in their elimination. nih.gov Many androstane metabolites, including androsterone and various diols, are substrates for sulfation. ontosight.aibham.ac.uk

Androsterone sulfate is a prominent sulfated metabolite derived from testosterone and is found in urine. nih.gov The sulfation of androsterone occurs in the liver via the action of sulfotransferase enzymes. ontosight.ai Beyond simple conjugation for excretion, sulfated steroids can have their own biological activities or act as a circulating reservoir that can be reactivated by sulfatase enzymes, which hydrolyze the sulfate group. ontosight.ainih.gov

Various sulfated androstane metabolites have been identified in biological systems:

Androsterone sulfate : A major metabolite of androsterone. nih.gov

5α-Androstan-3α,17β-diol disulfate : A disulfated steroid found in feces. hmdb.cabham.ac.uk

5α-Androstan-3β,17β-diol disulfate : Another disulfated metabolite identified in metabolic studies. iarc.frbham.ac.uk

5α-Androstan-3β,17α-diol disulfate : A sulfated steroid identified in plasma. hmdb.ca

The enzyme SULT2A1, found at high levels in the human liver, adrenal cortex, and small intestine, is capable of forming doubly sulfated disulfates from steroids with multiple hydroxyl groups. bham.ac.uk

In Vitro Metabolism Studies Employing Subcellular Fractions and Recombinant Enzymes

In vitro metabolism studies are essential tools for identifying metabolic pathways, reaction kinetics, and the specific enzymes involved in the transformation of compounds like 5α-androstane steroids. These studies often utilize subcellular fractions, such as liver microsomes or S9 fractions, which contain concentrated amounts of drug-metabolizing enzymes. nih.govacs.orgresearchgate.net Additionally, systems using recombinant enzymes, which are individual enzymes like specific CYPs or UGTs produced through DNA technology, allow for precise determination of an enzyme's role in a particular metabolic step. nih.govnih.govfrontiersin.org

Studies on rat ventral prostate and liver subcellular fractions have demonstrated the metabolism of 5α-androstane-3β,17β-diol and 5α-androstane-3α,17β-diol. nih.gov In the prostate, 5α-androstane-3β,17β-diol was primarily converted into highly polar steroids, with detectable amounts of less polar metabolites like 17β-hydroxy-5α-androstan-3-one (DHT) and 3β-hydroxy-5α-androstan-17-one. nih.gov In the same tissue, the main metabolite of 5α-androstane-3α,17β-diol was DHT. nih.gov

Recombinant human cytochrome P450 (CYP) enzymes have been used to study the metabolism of various anabolic steroids. nih.govresearchgate.net For example, recombinant CYP3A4 was shown to produce 6β-hydroxyl metabolites from testosterone and other anabolic steroids, demonstrating its role in the oxidative metabolism of these compounds. nih.govresearchgate.net

The use of cultured cells, such as Sertoli cells, provides another in vitro model. Studies with these cells have identified the presence of 5α-reductase and hydroxysteroid oxidoreductase activities, leading to the conversion of testosterone into metabolites like DHT, androstenedione, and 5α-androstane-3α,17β-diol. nih.gov

Biological Activities and Molecular Mechanisms of Action of 5α Androstane Derivatives

Androgenic and Neurosteroid Activities of Androsterone (B159326) (3α-Hydroxy-5α-androstan-17-one)

Androsterone, a metabolite of testosterone (B1683101), exhibits both androgenic and neurosteroid activities. Its androgenic effects are mediated through the androgen receptor, though it is considered a less potent androgen than testosterone or dihydrotestosterone (B1667394). Beyond its hormonal role, androsterone has been identified as a neurosteroid that can modulate neuronal excitability.

Androsterone is known to act as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. GABAA receptors are the primary mediators of inhibitory neurotransmission in the central nervous system. As a positive allosteric modulator, androsterone binds to a site on the GABAA receptor that is distinct from the GABA binding site. This binding enhances the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which in turn reduces neuronal excitability. This mechanism is shared by other neurosteroids, such as allopregnanolone. The modulatory effect of androsterone on GABAA receptors contributes to its potential anxiolytic and anticonvulsant properties.

GABAA Receptor Agonism by 5α-Androstane-3α,17β-diol (3α-diol)

5α-Androstane-3α,17β-diol (3α-diol), another metabolite of testosterone, is a neurosteroid that also interacts with the GABAA receptor. Similar to androsterone, 3α-diol is a positive allosteric modulator of GABAA receptors. frontiersin.orgnih.gov It enhances the GABA-mediated chloride current, thereby potentiating the inhibitory effects of GABA in the brain. frontiersin.orgnih.gov This modulation of GABAergic transmission is believed to underlie the anticonvulsant and neuroprotective effects observed with 3α-diol administration. nih.gov The stereochemistry at the 3-position is crucial for this activity, with the 3α-hydroxy configuration being essential for potent positive modulation of the GABAA receptor. nih.gov

Estrogen Receptor Beta (ERβ) Agonism by 5α-Androstane-3β,17β-diol (3β-diol)

In contrast to its 3α-epimer, 5α-androstane-3β,17β-diol (3β-diol) has weak activity at the GABAA receptor but displays significant affinity for the estrogen receptor beta (ERβ). nih.gov 3β-diol is a metabolite of dihydrotestosterone (DHT) and can act as a selective agonist for ERβ. nih.govnih.gov This interaction is significant in tissues where ERβ is expressed, such as the prostate, brain, and bone. nih.gov The activation of ERβ by 3β-diol can lead to various physiological effects, including the regulation of gene expression and cellular proliferation. nih.govaacrjournals.org For instance, in the hypothalamus, 3β-diol's binding to ERβ has been implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and the stress response. nih.govnih.gov The differential receptor activities of the 3α- and 3β-diols highlight the importance of steroid stereochemistry in determining biological function.

Receptor Interactions of Synthetic Androstane (B1237026) Steroids

Synthetic derivatives of androstane have been developed to modulate the activity of various receptors, primarily the androgen receptor (AR). These synthetic steroids, often referred to as anabolic-androgenic steroids (AAS), are designed to have altered affinities for the AR and different metabolic fates compared to endogenous androgens. nih.gov The goal of many synthetic androstane steroids is to enhance the anabolic (muscle-building) effects while minimizing the androgenic (virilizing) effects. kjsm.org However, the tissue selectivity of these compounds is often not absolute, and they can interact with other steroid receptors, leading to a complex pharmacological profile. kjsm.org The specific receptor interactions and subsequent biological responses depend on the chemical modifications made to the androstane skeleton. nih.gov

Antimicrobial Activity of Nitrogen-Containing 5α-Androstane Derivatives

Recent research has explored the antimicrobial properties of synthetic 5α-androstane derivatives that incorporate nitrogen-containing functional groups. These modifications can confer significant antibacterial and antifungal activities to the steroid scaffold. mdpi.comnih.gov Studies have shown that certain nitrogen-containing 5α-androstane derivatives exhibit potent activity against a range of microorganisms, including drug-resistant strains. mdpi.comnih.gov

The antimicrobial efficacy of nitrogen-containing 5α-androstane derivatives is highly dependent on their specific chemical structure. Key factors influencing their activity include the position and nature of the nitrogen-containing substituent, as well as the stereochemistry of the steroid nucleus. mdpi.com For example, the presence of an amino group at the 17β-position has been shown to be beneficial for antibacterial activity against resistant bacterial strains. mdpi.com In silico and experimental studies have demonstrated that even minor changes to the molecular structure can significantly impact the antimicrobial potency. mdpi.com The proposed mechanism of action for some of these compounds involves the inhibition of essential microbial enzymes, such as UDP-N-acetylenolpyruvoylglucosamine reductase in bacteria and 14-alpha demethylase in fungi. nih.govresearchgate.net

Putative Molecular Targets (e.g., E. coli MurB, Lanosterol 14α-Demethylase)

The search for novel antimicrobial agents has led to the investigation of various cellular enzymes essential for pathogen survival. Among these, enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity are prominent targets.

E. coli MurB: The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a crucial component in the biosynthesis of peptidoglycan, an essential part of the bacterial cell wall. nih.gov It is part of a series of enzymes (MurA-F) that construct the necessary precursors for the cell wall. nih.gov Targeting these early-stage enzymes is a validated strategy in antibacterial drug research. nih.gov While various compounds have been identified as inhibitors of E. coli MurB, such as 3,5-dioxopyrazolidines and rhodanine derivatives, the specific inhibitory activity of 5α-androstane derivatives against this enzyme is not extensively detailed in current research. nih.govresearchgate.net The development of inhibitors for Mur enzymes remains an active area of research, with studies identifying compounds that exhibit inhibitory concentrations (IC50) in the micromolar range against E. coli MurB. nih.govnih.gov

Lanosterol 14α-Demethylase (CYP51): This enzyme is a member of the cytochrome P450 superfamily and is a critical component in the biosynthesis of sterols. nih.gov In fungi, it is essential for the creation of ergosterol, a key component of the fungal cell membrane. tandfonline.com Inhibition of Lanosterol 14α-demethylase disrupts the integrity of the cell membrane, leading to the cessation of fungal growth. tandfonline.com This mechanism is the basis for the action of azole antifungal drugs. nih.govtandfonline.com The enzyme's active site is a deeply buried heme-containing pocket with a substrate entry channel. nih.gov While it is a well-established target for antifungal agents, and substrate-based inhibitors have been developed, the specific role of 5α-androstane derivatives as inhibitors of this enzyme is an area requiring further investigation. nih.govacs.org

Investigations into Steroidal Aromatase Inhibition by 5α-Androst-2-en-17-one

Aromatase is a critical enzyme that converts androgens into estrogens. usada.org Its inhibition is a key therapeutic strategy, particularly in hormone-sensitive breast cancer. usada.orgnih.gov Aromatase inhibitors are categorized as either non-steroidal, which bind to the heme group of the enzyme, or steroidal, which mimic the natural substrate, androstenedione (B190577). nih.gov

5α-Androst-2-en-17-one is an endogenous anabolic-androgenic steroid and a derivative of dihydrotestosterone (DHT). wikipedia.org It is also a known metabolite of dehydroepiandrosterone (B1670201) (DHEA). wikipedia.org Given that steroidal aromatase inhibitors like formestane and exemestane function by acting as substrate analogs, the structural similarity of 5α-androst-2-en-17-one to androstenedione suggests it could potentially interact with the aromatase enzyme. However, detailed investigations specifically characterizing 5α-androst-2-en-17-one as a direct aromatase inhibitor are not fully elucidated. The use of potent third-generation aromatase inhibitors is well-documented for reducing circulating estradiol levels, underscoring the therapeutic potential of targeting this enzyme. nih.gov

Analytical Research Methodologies for 5α Androstane Compounds and Their Metabolites

Mass Spectrometry-Based Techniques for Identification and Characterization

Mass spectrometry (MS) is a cornerstone in the analysis of steroid hormones due to its high sensitivity and specificity. When coupled with chromatographic separation techniques, it allows for the precise measurement of steroid concentrations in complex biological samples. Recent advancements in MS have provided powerful tools for defining sex steroid concentrations, overcoming many limitations of older immunoassay methods. bioscientifica.com

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust method for comprehensive steroid profiling. nih.gov It is particularly effective for the analysis of volatile and thermally stable compounds. thermofisher.com For many steroids, including 5α-androstane metabolites, a chemical derivatization step is necessary to increase their volatility and thermal stability for GC analysis. thermofisher.com This often involves methoximation of carbonyl groups followed by silylation of polar functional groups. thermofisher.com

GC-MS offers high chromatographic separation power and produces reproducible fragmentation patterns upon electron ionization (EI). thermofisher.com These stable and compound-specific ion spectra are invaluable for metabolite identification, as they can be compared against established spectral libraries like the one maintained by the National Institute of Standards and Technology (NIST). thermofisher.com This makes GC-MS a reliable tool for both qualitative and quantitative analysis of 5α-androstane compounds in various biological matrices, such as urine. nih.govmedicalherald.ru For instance, it has been successfully used to measure the concentrations of 5α-androstane-3α,17β-diol and 5β-androstane-3α,17β-diol in urine. nih.gov

Table 1: Key Features of GC-MS for 5α-Androstane Compound Analysis

| Feature | Description |

|---|---|

| Principle | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection. |

| Sample Preparation | Often requires derivatization to increase volatility and thermal stability of steroid metabolites. thermofisher.com |

| Ionization Method | Typically Electron Ionization (EI), which generates reproducible fragmentation patterns. thermofisher.com |

| Advantages | High chromatographic resolution, reproducible retention times, robust quantification, and extensive spectral libraries for compound identification. thermofisher.com |

| Applications | Comprehensive steroid profiling in urine, identification of metabolites. nih.govnih.govmedicalherald.ru |

High-resolution mass spectrometry (HRMS) is a powerful analytical technique capable of determining the exact molecular masses of compounds with high precision. measurlabs.com This high accuracy allows for the determination of the elemental composition of a molecule, which is invaluable for identifying unknown compounds and for the structural elucidation of metabolites. measurlabs.comresearchgate.net HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure the mass-to-charge ratio (m/z) to four or more decimal places. researchgate.netyoutube.com

In the context of 5α-androstane compounds, HRMS is particularly useful for distinguishing between isobaric species—molecules that have the same nominal mass but different elemental compositions. The enhanced resolution of HRMS also aids in producing detailed fragmentation patterns, which improves the confidence in chemical formula prediction and database matching. researchgate.net This technique has been successfully applied in combination with liquid chromatography (UHPLC-HRMS) for the quantification of endogenous steroids in serum, demonstrating a high correlation with results obtained by tandem mass spectrometry. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a gold standard for the quantitative analysis of steroids in clinical and research settings. protocols.io This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. rsc.org LC-MS/MS is particularly advantageous for analyzing non-volatile or thermally labile compounds that are not suitable for GC-MS without derivatization.

The strength of LC-MS/MS lies in its ability to perform selected reaction monitoring (SRM), where a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. nih.gov This process significantly reduces chemical noise and enhances the specificity of detection, allowing for the accurate quantification of low-concentration steroids in complex biological matrices like serum and plasma. bioscientifica.comnih.govplos.org For example, LC-MS/MS has been used to determine the serum levels of 5α-androstane-3β,17β-diol. plos.org

Table 2: Comparison of Mass Spectrometry Techniques for 5α-Androstane Analysis

| Technique | Separation Method | Key Advantage | Primary Application |

|---|---|---|---|

| GC-MS | Gas Chromatography | Reproducible fragmentation for library matching. thermofisher.com | Comprehensive steroid profiling and identification. nih.gov |

| HRMS | Liquid Chromatography | High mass accuracy for elemental composition determination. measurlabs.comresearchgate.net | Identification of unknown metabolites and structural elucidation. nih.gov |

| LC-MS/MS | Liquid Chromatography | High selectivity and sensitivity for targeted quantification. nih.govnih.gov | Precise quantification of specific steroids in biological fluids. protocols.ioplos.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 5α-androstane compounds. slideshare.netslideshare.net Unlike mass spectrometry, which provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the chemical environment and connectivity of individual atoms within the molecule. encyclopedia.pub

Proton (¹H) NMR is the most common NMR experiment and reveals the number of different kinds of protons in a molecule and their electronic environment. slideshare.netnih.gov Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish correlations between different nuclei (e.g., ¹H-¹H or ¹H-¹³C), which helps in piecing together the complete molecular structure. encyclopedia.pubnih.gov NMR is crucial for characterizing newly synthesized 5α-androstane analogs or for identifying the precise structure of novel metabolites. researchgate.net

Hydrogen Isotope Ratio Mass Spectrometry (IRMS) for Metabolic Studies

Hydrogen Isotope Ratio Mass Spectrometry (IRMS), often coupled with gas chromatography (GC-C-IRMS), is a specialized technique used to determine the isotopic composition of a compound. nih.govuniroma1.it This method is particularly valuable in metabolic studies and for distinguishing between endogenous and exogenously administered steroids. nih.gov Pharmaceutical preparations of steroids often have a different carbon or hydrogen isotope ratio compared to steroids produced naturally by the body. nih.govyoutube.com

By measuring the isotope ratio of a suspected 5α-androstane metabolite and comparing it to that of endogenous reference compounds, it is possible to determine the origin of the steroid. nih.gov This technique has been employed to reinvestigate the metabolism of steroids like 5α-androst-2-en-17-one by administering a deuterated version of the compound and tracking its metabolites. nih.gov The analysis relies on isolating the steroid metabolites from urine, often through a series of purification steps including hydrolysis, extraction, and chromatography, before their isotopic content is analyzed. nih.gov

Androgen Bioassays for Detection of Androgenic Activity

Androgen bioassays are functional assays that measure the biological activity of a substance, specifically its ability to activate the androgen receptor (AR). nih.gov Unlike chemical analysis techniques that identify and quantify a compound based on its structure, bioassays detect androgenic activity regardless of the chemical structure of the active compound. nih.govnih.gov This makes them particularly useful for screening for novel or "designer" androgens that may not be detectable by standard MS-based methods. nih.govnih.gov

There are both in vivo and in vitro androgen bioassays. The Hershberger assay is an example of an in vivo bioassay that measures the weight increase of androgen-dependent tissues in castrated animals after administration of a test compound. oup.com However, for routine screening, in vitro cell-based assays are more common. nih.gov These assays typically use a cell line that has been genetically modified to produce a reporter protein (e.g., luciferase) upon activation of the androgen receptor. oup.com The amount of reporter protein produced is proportional to the androgenic activity of the sample. These bioassays can be used as a screening tool, and positive samples can then be subjected to further analysis by techniques like LC-MS/MS to identify the specific androgenic compound. nih.gov

Method Development for Comprehensive Steroid Profiling

The comprehensive analysis of 5α-androstane compounds and their metabolites is crucial for understanding various physiological and pathological states. The development of robust and sensitive analytical methods is essential for creating detailed steroid profiles. These profiles are instrumental in clinical diagnostics, endocrinology, and anti-doping control. dshs-koeln.de Method development primarily focuses on leveraging the separation capabilities of chromatography with the detection power of mass spectrometry.

The two predominant techniques for steroid metabolome analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov The choice of method depends on the specific requirements of the analysis, including the range of steroids to be measured, the required sensitivity, and the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has traditionally been the cornerstone for comprehensive urinary steroid metabolite profiling. nih.govresearchgate.net This technique offers high chromatographic resolution, which is essential for separating structurally similar steroid isomers.

Sample Preparation: A multi-step pre-analytical process is required for GC-MS analysis of steroids. nih.gov

Extraction: Steroids and their metabolites are first extracted from the biological matrix (e.g., urine, plasma) using solid-phase extraction (SPE). nih.gov

Hydrolysis: As steroids are often excreted as water-soluble glucuronide and sulfate (B86663) conjugates, a hydrolysis step (either enzymatic or chemical) is necessary to cleave these moieties and release the free steroids. nih.govresearchgate.net

Derivatization: To increase the volatility and thermal stability of the steroids for gas chromatography, their functional groups (hydroxyl and keto groups) must be chemically modified. nih.govspectroscopyonline.com Silylation, which involves converting active hydrogens to trimethylsilyl (TMS) ethers, is a common and powerful derivatization technique. nih.govresearchgate.net Methyloxime-trimethylsilyl ether (MO-TMS) derivatives are frequently used in clinical laboratories. researchgate.net

Analysis and Detection: Once derivatized, the sample is injected into the GC-MS system. The compounds are separated based on their boiling points and interaction with the capillary column before being ionized and detected by the mass spectrometer. creative-proteomics.comhpst.cz Selected Ion Monitoring (SIM) mode is often employed to increase sensitivity and selectivity for specific target compounds. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

In recent years, LC-MS/MS has become increasingly popular for steroid analysis, particularly for serum steroids. nih.govnih.gov It offers high throughput and sensitivity and can often analyze steroids without the need for derivatization. nih.govrsc.org

Advantages:

High Throughput: LC-MS/MS requires less extensive sample preparation compared to GC-MS, as derivatization is often not necessary. nih.gov

Direct Analysis of Conjugates: This technique can, in some applications, allow for the direct measurement of steroid glucuronides and sulfates, providing a more complete metabolic picture. researchgate.net

Versatility: LC-MS/MS is suitable for a wide range of compounds, including those that are thermally labile and not amenable to GC-MS. gentechscientific.com

Method Optimization: The sensitivity of LC-MS/MS varies significantly among different steroids. While delta-4 steroids like testosterone (B1683101) ionize efficiently, 5α-reduced androgens require considerable optimization of instrument conditions. nih.gov The use of stable isotopically labeled internal standards is crucial to correct for matrix effects, such as ion suppression, and to ensure accurate quantification. nih.gov Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are employed depending on the specific analytes. nih.gov

The development of a comprehensive steroid profiling method using LC-MS/MS involves careful selection of chromatographic conditions to separate critical isomers and optimization of mass spectrometer parameters for sensitive detection. researchgate.net For instance, a method was developed to separate and specifically measure isomers like 5α-androstane-3α,17β-diol-3-glucuronide and 5α-androstane-3α,17β-diol-17-glucuronide, which is not possible with standard GC-MS screening due to the hydrolysis step. researchgate.net

Comparative Methodological Parameters

The following table summarizes key aspects of GC-MS and LC-MS/MS for the profiling of 5α-androstane compounds.

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Extensive: Requires extraction, hydrolysis, and derivatization. nih.gov | Simpler: Often requires only extraction; derivatization is not always needed. creative-proteomics.com |

| Throughput | Lower due to lengthy sample preparation. | Higher, suitable for large batches. nih.gov |

| Analyte Volatility | Requires volatile and thermally stable compounds (achieved via derivatization). spectroscopyonline.com | Suitable for a wider range of polarities and thermally labile compounds. gentechscientific.com |

| Separation | Excellent resolution of isomers. researchgate.net | Good separation, but can be challenging for some isomers. nih.gov |

| Sensitivity | High, especially in SIM mode. researchgate.net | Generally very high, though analyte-dependent. nih.gov |

| Analysis of Conjugates | Indirectly, after hydrolysis. researchgate.net | Can be analyzed directly, providing more specific metabolic data. researchgate.net |

Research Findings in Steroid Profiling

Method development has enabled the creation of extensive steroid profiles that are sensitive to changes resulting from the administration of endogenous or synthetic anabolic steroids. dshs-koeln.de For example, in anti-doping research, GC-MS/MS precursor-ion scanning techniques have been verified for their ability to support untargeted detection of designer steroids, including metabolites of novel 5α-androstane derivatives. researchgate.netcore.ac.uk Research has identified specific diagnostic metabolites, such as 17α-methyl-5α-androstane-3α,17β-diol in humans, following the administration of a designer steroid. core.ac.uk

The following table presents examples of 5α-androstane compounds and metabolites identified using advanced analytical methods.

| Compound | Analytical Method | Context/Application |

| 5α-Androstane-3α,17β-diol | LC/ESI-MS/MS | Biomedical analysis, enhanced detection after derivatization. ddtjournal.com |

| 17α-Methyl-5α-androstane-3α,17β-diol | GC-MS/MS | Human metabolite of a designer steroid for anti-doping. core.ac.uk |

| 5α-Androstane-3α,11β-diol-17-one | GC-MS | Urine steroid profiling for disorders of steroid biosynthesis. nih.gov |

| Androsterone (B159326) (5α-Androstan-3α-ol-17-one) | GC-MS | Component of the urinary steroid profile for doping control and clinical diagnosis. dshs-koeln.denih.gov |

| Dihydrotestosterone (B1667394) (DHT) | GC-MS | Component of the steroid profile. dshs-koeln.de |

| 5α-Androstane-3,17-dione | LC-MS | Marker of steroid degradation in profiles for cancer research. researchgate.net |

The continuous development of these comprehensive profiling methods, combining optimized sample preparation with advanced GC-MS and LC-MS/MS technologies, is vital for advancing research and clinical practice related to the 5α-androstane steroid family. nih.govresearchgate.net

Biosynthetic and Endogenous Pathways of 5α Androstane Structures

Role of 5α-Reduced Androgens in Developmental Biology (e.g., in Mouse Testes)

5α-reduced androgens are crucial for male sexual development and function. The conversion of testosterone (B1683101) to its more potent derivative, 5α-dihydrotestosterone (DHT), is a key step in this process. However, other 5α-reduced androgens also play significant roles, particularly during specific developmental stages in animal models like mice.

In mice, 5α-androstane-3α,17β-diol (androstanediol) is the main androgen produced by the testes of immature, prepubertal animals. This indicates the presence and activity of the enzyme 5α-reductase within the testis itself. Specifically, 5α-reductase type 1 is the only isoform found in the Leydig cells of immature mouse testes, where it facilitates the synthesis of androstanediol. The production of testosterone in fetal and adult mouse testes is typically driven by hormones that elevate intracellular cyclic AMP, which appears to repress the activity of 5α-reductase type 1. This suggests a regulatory mechanism where the type of androgen produced shifts from 5α-reduced forms in the prepubertal stage to testosterone in the adult.

The importance of 5α-reduced androgens extends beyond male testicular development. Studies on mice with a disrupted gene for 5α-reductase type 1 have revealed a critical role for these hormones in female physiology. While male mice lacking this enzyme appear normal, female mice exhibit a significant defect in parturition (childbirth). This defect can be reversed by administering 5α-androstan-3α,17β-diol, suggesting this "breakdown product" is, in fact, a distinct hormone required for normal labor in mice. The enzymes responsible for synthesizing this compound, including 5α-reductase type 1, are induced in the uterus during late gestation, leading to a peak in its circulating levels just before birth.

| Finding | Developmental Context | Key Molecule/Enzyme | Source(s) |

|---|---|---|---|

| Predominant androgen in immature testes | Prepubertal Male Mice | 5α-androstane-3α,17β-diol | |

| Enzyme responsible for its synthesis in immature testes | Prepubertal Male Mice | 5α-reductase type 1 | |

| Essential for normal childbirth | Female Mice (Parturition) | 5α-androstane-3α,17β-diol | |

| Compensatory androgen production pathways | Mice lacking canonical androgen biosynthetic enzymes | 5α-reductase type 2 (Srd5a2) |

Endogenous Formation of Androsterone (B159326) and Related Metabolites

Androsterone (3α-hydroxy-5α-androstan-17-one) is an endogenous steroid hormone and a primary metabolite of androgens. Its formation occurs through several metabolic pathways involving key enzymes that modify the core steroid structure. Androsterone is generally considered a less potent androgen than testosterone, with about one-seventh of its activity.

There are two primary pathways for the biosynthesis of androsterone:

Metabolism from Testosterone : Testosterone is first converted to 5α-dihydrotestosterone (DHT) by the enzyme 5α-reductase. Subsequently, 3α-hydroxysteroid dehydrogenase acts on DHT to produce 3α-androstanediol. Finally, the enzyme 17β-hydroxysteroid dehydrogenase converts 3α-androstanediol into androsterone.

Metabolism from Androstenedione (B190577) : An alternative pathway begins with androstenedione. This steroid is converted by 5α-reductase into 5α-androstanedione. Then, 3α-hydroxysteroid dehydrogenase reduces 5α-androstanedione to form androsterone.

Once formed, androsterone can be further metabolized for excretion. The body conjugates it with sulfate (B86663) to form androsterone sulfate or with glucuronic acid to form androsterone glucuronide, both of which are then excreted in the urine. While often viewed as an inactive metabolite, androsterone can also be converted back into the potent androgen DHT, bypassing other intermediates, suggesting it can also function as a metabolic intermediate in its own right.

| Enzyme | Action | Substrate → Product | Source(s) |

|---|---|---|---|

| 5α-Reductase | Reduces the A-ring of the steroid | Testosterone → 5α-Dihydrotestosterone (DHT) | |

| Androstenedione → 5α-Androstanedione | |||

| 3α-Hydroxysteroid Dehydrogenase | Reduces a ketone group | DHT → 3α-Androstanediol | |

| 5α-Androstanedione → Androsterone | |||

| 17β-Hydroxysteroid Dehydrogenase | Oxidizes a hydroxyl group | 3α-Androstanediol → Androsterone |

Naturally Occurring Norsteroids and their Structural Diversity

Norsteroids are a class of modified steroids characterized by the removal of one or more carbon atoms from the standard steroid framework. These structural alterations, which can range from the removal of a methyl group to changes in the steroid core, create unique molecular architectures that significantly influence their biological activity.

Naturally occurring norsteroids are found in a wide array of organisms and environments. They have been isolated from marine life such as sponges, soft corals, and starfish, as well as from terrestrial sources including plants, fungi, and bacteria. The structural diversity of these compounds is categorized based on which ring of the steroid nucleus (labeled A, B, C, and D) is modified. This leads to distinct classes such as A-norsteroids, B-norsteroids, C-norsteroids, and D-norsteroids.

A-Norsteroids : These have a modification in the A-ring and have been identified in terrestrial plants and fungi.

B-Norsteroids : Characterized by a B-ring where one carbon atom is absent, these have been found in marine sources and are investigated for various pharmacological properties.

The study of these naturally occurring compounds is a significant area of interest in pharmacology and natural product chemistry due to their potential for drug development. Their unique structures can lead to novel biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects.

| Source Type | Examples | Source(s) |

|---|---|---|

| Marine Organisms | Sponges, soft corals, starfish | |

| Terrestrial Entities | Plants, fungi, bacteria |

Intermediary Role of 5α-Androstane Derivatives in Broader Steroid Hormone Biosynthesis

5α-Androstane derivatives are not only end-products of androgen metabolism but also serve as crucial intermediates in the broader landscape of steroid hormone biosynthesis. Steroidogenesis is a complex network of pathways, and 5α-androstane compounds occupy key positions that allow for the production of potent androgens through routes that can bypass more commonly known precursors.

The classic pathway of androgen synthesis involves the conversion of precursors like dehydroepiandrosterone (B1670201) (DHEA) to androstenedione, which is then converted to testosterone. Testosterone can then be converted to the highly potent 5α-dihydrotestosterone (DHT). However, an "alternative" or "backdoor" pathway exists where 5α-reduced intermediates play a central role.

In this alternative pathway, androstenedione is not converted to testosterone first. Instead, it is directly 5α-reduced by the enzyme SRD5A to form 5α-androstanedione. This intermediate, a 5α-androstane derivative, is then converted to DHT. This pathway is significant because it demonstrates that potent androgen synthesis can occur without testosterone as an obligatory intermediate. This alternative route has been identified as particularly important in certain conditions, such as castration-resistant prostate cancer, where it allows for the continued production of DHT from adrenal precursors.

Therefore, 5α-androstane derivatives like 5α-androstanedione are pivotal metabolic branch-points. They are metabolites of less potent androgens like androstenedione but also serve as direct precursors to the most potent natural androgen, DHT. This intermediary function underscores the complexity and adaptability of steroid biosynthesis, where multiple pathways can lead to the formation of biologically active hormones.

Future Research Directions in 5α Androstane Chemistry and Biology

Elucidation of Novel Metabolic Pathways for 5α-Steroids

Historically, the metabolism of steroids via 5α-reductase enzymes, leading to the formation of A-ring reduced dihydro- and tetrahydro-derivatives, was primarily considered a mechanism of irreversible inactivation. However, this view has been challenged by findings that 5α-reduced metabolites of various steroid hormones, including glucocorticoids and testosterone (B1683101), exhibit significant biological activity. nih.gov This paradigm shift underscores the need to fully elucidate the metabolic fates of 5α-steroids.

Future research will likely focus on identifying and characterizing previously unknown metabolic pathways. In vitro models using liver tissue preparations have proven effective in simulating metabolic reactions, including reductions, hydroxylations, and conjugations, which are common pathways for steroids. dshs-koeln.de By employing these models, researchers can generate and identify metabolites of 5α-androstane compounds that may be present in only trace amounts in vivo. The comprehensive analysis of these metabolic networks is crucial, as the resulting metabolites may possess unique biological activities, distinct from their parent compounds. For instance, the balance between a parent glucocorticoid and its 5α-reduced metabolite can critically influence the signaling profile of the glucocorticoid receptor. nih.gov Understanding these pathways is essential for correctly targeting analyses in both clinical and research settings. dshs-koeln.de

Table 1: Key Metabolic Reactions for Steroids

| Reaction Type | Description | Enzyme Family Example | Significance |

|---|---|---|---|

| Reduction | Addition of hydrogen atoms, often at the A-ring (e.g., 5α-reduction). | 5α-reductases | Alters steroid structure and can produce highly active metabolites. nih.govnih.gov |

| Hydroxylation | Addition of a hydroxyl (-OH) group. | Cytochrome P450 | A primary Phase I reaction that increases water solubility for excretion and can create new bioactive compounds. dshs-koeln.de |

| Oxidation | Removal of hydrogen atoms or addition of oxygen. | Hydroxysteroid dehydrogenases | Interconverts active and inactive steroids. |

| Glucuronidation | Conjugation with glucuronic acid. | UDP-glucuronosyltransferases (UGTs) | A major Phase II reaction that significantly increases water solubility, aiding in excretion. dshs-koeln.de |

Investigation of Uncharacterized 5α-Androstane-Derived Compounds

The structural diversity of steroids gives rise to a vast number of potential derivatives, many of which remain uncharacterized. The emergence of "designer steroids," often synthesized to evade detection in doping control, highlights the existence of novel androstane (B1237026) compounds with potent biological activity. researchgate.net A significant future direction is the systematic investigation of these and other uncharacterized 5α-androstane derivatives to determine their physiological and pharmacological properties.

For example, metabolic studies of novel designer steroids, such as 3α-chloro-17α-methyl-5α-androstan-17β-ol, have led to the identification of unique metabolites like 3α-chloro-17α-methyl-5α-androstane-16α,17β-diol. researchgate.net The characterization of such compounds is critical, not only for analytical and forensic purposes but also for discovering potential new therapeutic agents. Research has shown that certain 5α-reduced metabolites of corticosterone can act as dissociated glucocorticoid receptor agonists, suggesting they could be developed into safer anti-inflammatory drugs with fewer metabolic side effects. nih.gov The exploration of these uncharacterized compounds will involve a combination of isolation from biological matrices, chemical synthesis, and comprehensive biological screening to uncover their potential roles in health and disease.

Advancements in Analytical Techniques for Trace Analysis of Androstane Metabolites

The low endogenous concentrations of many androstane metabolites necessitate highly sensitive and specific analytical techniques for their detection and quantification. researchgate.net The future of androstane research is closely tied to advancements in analytical chemistry, particularly in the realm of mass spectrometry (MS).

Techniques combining chromatography with mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the most widely used methods for steroid analysis. researchgate.net However, the drive to detect ever-lower concentrations has led to the adoption of high-resolution mass spectrometry (HRMS) and ultra-high performance liquid chromatography (UHPLC) systems. researchgate.netamericanpharmaceuticalreview.com These technologies offer significant advantages in sensitivity and specificity, enabling the reliable detection and identification of trace metabolites. americanpharmaceuticalreview.com

Future advancements are expected in several key areas:

High-Throughput Screening: The development of analytical platforms capable of processing thousands of samples per day, such as those using acoustic ejection mass spectrometry (AEMS), will accelerate the screening of large compound libraries and metabolic profiling studies. nih.gov

Improved Sample Preparation: Innovations in sample collection and preparation, including dried blood spots and volumetric absorptive microsampling, offer increased stability and cost-effectiveness. researchgate.net

Ambient Ionization MS: Techniques like Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) allow for the rapid analysis of samples in their native state with minimal preparation, which could revolutionize clinical and research workflows. nih.govacs.org

Table 2: Comparison of Modern Analytical Techniques for Steroid Analysis

| Technique | Principle | Advantages | Application in Androstane Research |

|---|---|---|---|

| GC-MS/MS | Gas-phase separation followed by mass analysis. | High chromatographic resolution for volatile compounds. | Traditional "gold standard" for steroid profiling. researchgate.net |

| LC-MS/MS | Liquid-phase separation coupled with mass analysis. | Suitable for non-volatile and thermally labile compounds. | Widely used for detecting a broad range of steroid metabolites. researchgate.net |

| UHPLC-HRMS | High-pressure liquid chromatography for fast separation with high-resolution mass detection. | Increased speed, sensitivity, and specificity; allows for non-targeted screening. researchgate.netamericanpharmaceuticalreview.com | Detection of trace-level novel metabolites and designer steroids. |

| Ambient Ionization MS (e.g., DESI, DART) | Ionization of samples directly from surfaces in the open environment. | Minimal to no sample preparation required; rapid analysis. nih.gov | High-throughput screening and real-time tissue analysis. |

Exploration of Structure-Activity Relationships for Novel Biological Functions of Androstane Derivatives

Understanding the relationship between a molecule's chemical structure and its biological activity (Structure-Activity Relationship, SAR) is a cornerstone of drug discovery and chemical biology. taylorandfrancis.com For 5α-androstane derivatives, exploring these relationships is key to designing new compounds with desired biological functions and optimizing the properties of existing ones.

SAR studies involve systematically modifying a compound's structure—by adding, removing, or replacing specific chemical groups—and observing how these changes affect its interaction with biological targets. drugdesign.org For example, in the development of new aromatase inhibitors based on the androstane framework, research has shown that the 5α-stereochemistry and a degree of planarity in the A and B rings are important for activity, while modifications to the D-ring can significantly decrease inhibitory potency. nih.govebi.ac.uk This suggests that the D-ring structure is critical for binding to the active site of the aromatase enzyme. nih.gov

Future SAR studies will leverage large datasets from high-throughput screening to identify key structural motifs responsible for specific biological effects. This knowledge can then be used to rationally design novel androstane derivatives with improved potency, selectivity, or unique mechanisms of action, such as the dissociated glucocorticoid receptor activity observed with certain 5α-reduced steroids. nih.gov

Integration of Computational Modeling with Experimental Studies in Androstane Research

The complexity of steroid signaling and metabolism presents significant challenges that can be addressed by integrating computational modeling with traditional experimental research. This synergistic approach can accelerate discovery, provide deeper mechanistic insights, and guide experimental design. nih.gov

Computational methods, or in silico studies, can be used to rapidly characterize SARs from large datasets and build predictive models for the activity of new, unsynthesized molecules. nih.gov Molecular modeling techniques, such as docking simulations, can predict how different androstane derivatives bind to target proteins like nuclear receptors or enzymes. This can help explain experimental observations at an atomic level and prioritize which novel compounds to synthesize and test. For instance, computational modeling can be used to understand the molecular interactions between doped carbon surfaces and CO2 molecules to explain experimental results in materials science, a principle that is directly applicable to understanding steroid-receptor interactions in biology. nih.gov

The long-term goal is to develop robust computational models that can accurately predict the biological activity and metabolic fate of novel 5α-androstane compounds. uwa.edu.au This integration does not replace experimental work but rather enhances it, creating a feedback loop where computational predictions are tested experimentally, and the results are used to refine the models, leading to a more efficient and insightful research process. nih.govnih.gov

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of 5alpha-Androstan-2-one?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm stereochemistry and functional groups, comparing spectra with reference data from authenticated samples .

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Quantify purity (>98%) and detect impurities via reverse-phase chromatography coupled with electrospray ionization (ESI-MS) .

- Melting Point Analysis : Validate crystalline consistency against literature values (±2°C tolerance) .

- Safety Note : Ensure proper PPE (gloves, lab coat) and fume hood use during sample preparation to mitigate exposure risks .

Advanced: How can researchers resolve contradictions in reported receptor-binding affinities of this compound across pharmacological studies?

Methodological Answer:

- Standardize Assay Conditions : Control variables like solvent polarity (e.g., DMSO concentration ≤0.1%), temperature (25°C ±1), and receptor isoform specificity (e.g., AR vs. ER subtypes) .

- Cross-Validate with Orthogonal Methods : Compare radioligand binding assays with surface plasmon resonance (SPR) or computational docking simulations (e.g., AutoDock Vina) to assess kinetic vs. equilibrium binding discrepancies .

- Meta-Analysis Framework : Apply random-effects models to aggregate data from ≥5 independent studies, accounting for heterogeneity via I² statistics .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Exposure Mitigation : Use nitrile gloves (0.1mm thickness), chemical-resistant goggles, and NIOSH-approved N95 respirators during weighing and synthesis .

- Ventilation : Perform all procedures in a Class II biosafety cabinet or fume hood with ≥100 fpm airflow .

- Emergency Response : For skin contact, wash with 10% ethanol solution followed by soap/water; for inhalation, administer oxygen via non-rebreather mask and seek medical evaluation .

Advanced: How can computational models improve the prediction of this compound’s metabolic pathways in vivo?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model cytochrome P450 (CYP3A4) interactions, focusing on hydroxylation sites (e.g., C17 vs. C16 positions) .

- Quantitative Structure-Activity Relationship (QSAR) : Train models with datasets from PubChem or ChEMBL, prioritizing descriptors like logP, polar surface area, and hydrogen-bond acceptor counts .

- In Silico Toxicity Screening : Apply ADMET Predictor™ or ProTox-II to assess hepatotoxicity risks and cross-validate with in vitro hepatic microsome assays .

Basic: What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, analyzing degradation products via LC-MS every 7 days .

- pH-Dependent Hydrolysis : Prepare buffers (pH 1.2, 4.5, 7.4) and monitor ester bond cleavage kinetics using UV-Vis spectroscopy (λ = 240 nm) .

- Statistical Validation : Use ANOVA to compare degradation rates across conditions (p < 0.05 significance threshold) .

Advanced: How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Integrate plasma concentration-time profiles (AUC, Cmax) with receptor occupancy data to identify bioavailability or tissue penetration limitations .

- Tissue-Specific Metabolism Studies : Use LC-MS/MS to quantify metabolites in target organs (e.g., prostate, liver) and correlate with efficacy endpoints .

- Species-Specific Adjustments : Compare murine vs. human CYP450 isoform expression via qPCR and adjust dosing regimens accordingly .

Basic: What are the best practices for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

- Stepwise Functionalization : Start with C17 ketone reduction (NaBH4/EtOH) or C2 epimerization (acid-catalyzed isomerization) to generate analogs .

- Purity Thresholds : Ensure intermediates are ≥95% pure (HPLC) before proceeding to subsequent steps to minimize side reactions .

- Crystallization Optimization : Screen solvents (ethyl acetate/hexane) and cooling rates to maximize yield and polymorph control .

Advanced: How can multi-omics approaches elucidate the downstream signaling effects of this compound in androgen-sensitive tissues?

Methodological Answer:

- Transcriptomic Profiling : Perform RNA-seq on LNCaP cells treated with 10 µM this compound for 24h, focusing on AR-regulated genes (e.g., PSA, TMPRSS2) .

- Proteomic Analysis : Use tandem mass tag (TMT) labeling to quantify phosphorylation changes in MAPK/ERK pathways .

- Data Integration : Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes linking androgen signaling to proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.